E-10-Hydroxynortriptyline
Overview
Description
E-10-Hydroxynortriptyline is a major metabolite of the tricyclic antidepressant nortriptyline. It is one of the two isomers of 10-hydroxynortriptyline, with the E-isomer being the quantitatively dominant one. This compound has been studied for its pharmacological effects, particularly its ability to inhibit the uptake of norepinephrine, albeit with about half the potency of nortriptyline .
Preparation Methods
Synthetic Routes and Reaction Conditions: E-10-Hydroxynortriptyline is synthesized through the hydroxylation of nortriptyline. This process involves the use of liver cytochrome P-450 enzymes, which hydroxylate nortriptyline at the 10th position to produce this compound .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of human liver microsomes or recombinant cytochrome P-450 enzymes to catalyze the hydroxylation reaction. The reaction conditions typically include maintaining a controlled temperature and pH to optimize enzyme activity and yield .
Chemical Reactions Analysis
Types of Reactions: E-10-Hydroxynortriptyline undergoes several types of chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
E-10-Hydroxynortriptyline has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the metabolism of tricyclic antidepressants.
Biology: The compound is studied for its effects on neurotransmitter uptake and its role in the central nervous system.
Medicine: this compound is investigated for its potential therapeutic effects in treating depression and other mood disorders.
Industry: It is used in the pharmaceutical industry for the development and testing of new antidepressant drugs
Mechanism of Action
E-10-Hydroxynortriptyline exerts its effects primarily by inhibiting the reuptake of norepinephrine in the central nervous system. This inhibition increases the synaptic concentration of norepinephrine, thereby enhancing neurotransmission. The compound also exhibits some affinity for serotonin and acetylcholine receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Nortriptyline: The parent compound from which E-10-Hydroxynortriptyline is derived.
Amitriptyline: Another tricyclic antidepressant that undergoes similar metabolic pathways.
Desipramine: A metabolite of imipramine with similar pharmacological effects.
Uniqueness: this compound is unique in its specific hydroxylation at the 10th position, which significantly alters its pharmacological properties compared to nortriptyline. It has a lower potency in inhibiting norepinephrine uptake but still contributes to the overall therapeutic effects of nortriptyline treatment .
Properties
IUPAC Name |
(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGXZGJKNUNLHK-LFIBNONCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47132-16-1, 112839-35-7, 112839-36-8 | |
Record name | trans-10-Hydroxynortriptyline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | E-10-Hydroxynortriptyline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Hydroxynortriptyline, (E)-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112839368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-HYDROXYNORTRIPTYLINE, (E)-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT3006Y33U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 10-HYDROXYNORTRIPTYLINE, (E)-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2M3MUO01G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 10-HYDROXYNORTRIPTYLINE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD85QI7QOV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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